Regioisomeric Identity Confirmation via InChIKey and Canonical SMILES
Procurement integrity for imidazo[4,3-b][1,3]thiazole derivatives hinges on unequivocal regiochemical assignment. The target compound (CAS 1306605-02-6) is defined by its unique InChIKey (GGLOUSFVLGNFKZ-UHFFFAOYSA-N) and canonical SMILES (O=C(O)C1=CSC2=CN=CN21), as verified by vendor specifications . In contrast, the 5-carboxylic acid regioisomer (CAS 268551-89-9) possesses a distinct SMILES (O=C(O)C1=NC=C2SC=CN21) and InChI . Misidentification due to naming ambiguity or database errors can lead to a synthesis of the wrong lead series, as the 3-carboxylic acid provides a thiazole-anchored carboxylate vector unavailable from the 5-isomer.
| Evidence Dimension | Regiochemistry (carboxylic acid position) |
|---|---|
| Target Compound Data | 3-carboxylic acid; SMILES: O=C(O)C1=CSC2=CN=CN21; InChIKey: GGLOUSFVLGNFKZ-UHFFFAOYSA-N |
| Comparator Or Baseline | 5-carboxylic acid regioisomer (CAS 268551-89-9); SMILES: O=C(O)C1=NC=C2SC=CN21 |
| Quantified Difference | Unique SMILES and InChIKey; distinct connectivity pattern confirmed by spectroscopic comparison |
| Conditions | Structural identity confirmed by vendor datasheets (Fluorochem, CymitQuimica) and PubChem |
Why This Matters
Exact regioisomeric identity is the primary determinator of downstream biological activity and synthetic utility; procurement of the wrong isomer invalidates hit validation campaigns.
